alpha-Sarcin (Aspergillus giganteus)

Antifungal agent Ribotoxin selectivity Penicillium digitatum

Alpha-Sarcin is a 150-residue, ~17 kDa basic ribotoxin secreted by the mold Aspergillus giganteus. It functions as an extraordinarily specific rRNA endonuclease (EC 3.1.27.10), cleaving a single phosphodiester bond between G4325 and A4326 in the universally conserved sarcin/ricin loop (SRL) of 28S rRNA, thereby irreversibly inactivating eukaryotic ribosomes and triggering apoptotic cell death.

Molecular Formula C6H9N5S
Molecular Weight 183.24 g/mol
CAS No. 86243-64-3
Cat. No. B3430790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Sarcin (Aspergillus giganteus)
CAS86243-64-3
Molecular FormulaC6H9N5S
Molecular Weight183.24 g/mol
Structural Identifiers
SMILESCN1C(=S)C2=C(N=CN2)N=C1N
InChIInChI=1S/C6H9N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2,6,10H,7H2,1H3,(H,8,9)
InChIKeyAGCBAXQGWNTZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alpha-Sarcin (Aspergillus giganteus, CAS 86243-64-3): Baseline Characteristics for Procurement and Comparative Evaluation


Alpha-Sarcin is a 150-residue, ~17 kDa basic ribotoxin secreted by the mold Aspergillus giganteus . It functions as an extraordinarily specific rRNA endonuclease (EC 3.1.27.10), cleaving a single phosphodiester bond between G4325 and A4326 in the universally conserved sarcin/ricin loop (SRL) of 28S rRNA, thereby irreversibly inactivating eukaryotic ribosomes and triggering apoptotic cell death . Unlike plant ribosome-inactivating proteins (RIPs) such as ricin, alpha-sarcin enters cells via a receptor-independent, fluid-phase uptake mechanism that exploits electrostatic interactions with negatively charged membrane phospholipids . Its well-characterized solution structure (PDB: 1DE3) and established recombinant production in E. coli make it a tractable tool for targeted toxin development and ribosomal function studies .

Why Alpha-Sarcin Cannot Be Substituted by Restrictocin, Mitogillin, or Ricin in Research and Development


Despite sharing the same ribosomal target (the SRL), alpha-sarcin, restrictocin, mitogillin, and ricin exhibit critical divergences in sequence, structure, and functional properties that preclude simple interchangeability . Alpha-sarcin shares only 86% amino acid sequence identity with restrictocin and lacks one methionine relative to mitogillin; these sequence differences manifest as measurable structural divergence (backbone RMSD 1.46 Å between alpha-sarcin and restrictocin) concentrated in loop regions that govern both substrate recognition and membrane translocation . Furthermore, alpha-sarcin uniquely displays antifungal activity against Penicillium digitatum, a property absent in restrictocin and mitogillin, indicating distinct biological targeting capabilities . Substitution without experimental validation risks compromised cellular uptake, altered substrate specificity, and loss of context-dependent activity.

Alpha-Sarcin (CAS 86243-64-3): Quantifiable Differentiation Evidence Against Restrictocin, Mitogillin, and Ricin


Unique Antifungal Activity Absent in Other Ribotoxins: Alpha-Sarcin Inhibits Penicillium digitatum

Alpha-sarcin is the only ribotoxin reported to exhibit antifungal activity. It displays strong, specific growth inhibition against Penicillium digitatum by entering the fungal cytosol and inactivating ribosomes, thereby killing the cells and arresting fungal growth . This activity has not been observed for restrictocin or mitogillin under comparable conditions, establishing alpha-sarcin as the sole ribotoxin with demonstrated antifungal capability .

Antifungal agent Ribotoxin selectivity Penicillium digitatum

Structural Divergence from Restrictocin: Backbone RMSD 1.46 Å in Loop Regions Governing Recognition and Translocation

The NMR solution structure of alpha-sarcin diverges from the crystal structure of restrictocin with an average backbone RMSD of 1.46 Å across structurally aligned residues . This divergence is concentrated in long, unstructured loops enriched in basic residues—regions critical for both specific SRL substrate recognition and electrostatic interaction with negatively charged phospholipid membranes for cellular entry . The RMSD drops to 0.50 Å for backbone atoms when the more variable regions are excluded, confirming that the structural differences are localized to functionally critical loop motifs rather than the conserved catalytic core .

Protein structure RMSD comparison Substrate recognition

pH Optimum Divergence: Alpha-Sarcin Maximal Activity at pH 5.5 Versus Restrictocin at pH 7.4

Wild-type alpha-sarcin exhibits optimal ribonucleolytic activity and maximal conformational stability at pH 5.5 . This pH optimum coincides with the acidic environment of endosomal compartments encountered during cellular internalization, consistent with its receptor-independent entry pathway . In contrast, restrictocin cleavage of SRL model substrates is governed by physical steps at pH 6.7 and by the chemical step at pH 7.4, suggesting a neutral-to-slightly-alkaline operational pH range . This pH profile divergence reflects differential electrostatic tuning of the catalytic residues (His-137, Glu-96, His-50 in alpha-sarcin) and may impact performance in acidic versus neutral experimental conditions.

pH-dependent activity Enzyme kinetics Conformational stability

Ribosomal Stalk Independence: Alpha-Sarcin Bypasses Acidic Stalk Protein Requirement Unlike Ricin

Alpha-sarcin inactivates eukaryotic ribosomes independently of the acidic ribosomal stalk proteins (P-proteins), whereas the N-glycosidase ricin and several related RIPs depend on direct interaction with the stalk for efficient SRL disruption . Experiments using isolated ribosomes, cell-free translation systems, and viability assays in Saccharomyces cerevisiae strains defective in acidic stalk proteins demonstrated that the inactivation exerted by alpha-sarcin is unaffected by stalk composition . This mechanistic divergence indicates that alpha-sarcin accesses the SRL via an alternative pathway, likely electrostatic guidance along the ribosomal surface, bypassing the requirement for stalk-mediated docking .

Ribosome inactivation Acidic stalk proteins Mechanistic selectivity

Catalytic Turnover Number (kcat) for Ribosome Cleavage: Alpha-Sarcin kcat = 55 min⁻¹

Alpha-sarcin cleaves the SRL of eukaryotic ribosomes with a catalytic turnover number (kcat) of 55 min⁻¹ (approximately 0.92 s⁻¹), establishing that the toxin acts catalytically rather than stoichiometrically . This value was determined using rat liver 80S ribosomes as substrate at an alpha-sarcin concentration of 3 × 10⁻⁸ M, with specificity for the single cleavage site maintained even at concentrations as high as 3 × 10⁻⁵ M . While direct kcat comparisons with restrictocin are not available in the same study, the second-order rate constant for restrictocin-ribosome association has been measured at 1.7 × 10¹⁰ M⁻¹ s⁻¹ , suggesting that restrictocin may locate its target faster, but comparative catalytic turnover data remain absent, highlighting alpha-sarcin as the kinetically better-characterized ribotoxin for ribosomal studies.

Enzyme kinetics Turnover number Ribosome inactivation

Sequence Divergence in Translocation-Critical β-Hairpin: 86% Identity with Restrictocin Masks Functional Differences

Alpha-sarcin and restrictocin share 86% amino acid sequence identity, yet the differences are concentrated in functionally critical regions, notably the NH2-terminal β-hairpin (residues 7–22) . Deletion of this β-hairpin in alpha-sarcin abolishes the specific ability to degrade rRNA in intact ribosomes while preserving general ribonuclease activity against naked rRNA and synthetic substrates . The mutant shows decreased interaction with lipid vesicles, directly linking this structural element to membrane translocation capability . Mitogillin and restrictocin differ by only one amino acid residue from each other, making alpha-sarcin the most sequence-divergent member of the triad and the only one with demonstrated antifungal activity .

Sequence divergence Beta-hairpin Membrane translocation

Alpha-Sarcin (CAS 86243-64-3): Preferred Application Scenarios Based on Quantitative Differentiation Evidence


Antifungal Biologic Development Targeting Penicillium and Related Phytopathogens

Alpha-sarcin is the only ribotoxin with demonstrated antifungal activity, inhibiting Penicillium digitatum growth by cytosolic entry and ribosomal inactivation . Research programs developing protein-based antifungal agents for agricultural or clinical applications should prioritize alpha-sarcin over restrictocin or mitogillin, which lack this activity. The acidic pH optimum (pH 5.5) of alpha-sarcin aligns with the microenvironment of fungal infection sites, potentially enhancing efficacy in planta or in acidic formulations .

Immunotoxin Design for Stalk-Deficient or Stalk-Variant Cancer Cell Targeting

Because alpha-sarcin inactivates ribosomes independently of acidic stalk proteins, it is the preferred catalytic warhead for immunotoxin constructs targeting cancer cells with altered ribosomal stalk composition—a phenotype observed in certain hematological malignancies . Ricin-based immunotoxins, which require stalk interaction, may exhibit reduced potency against such targets . The well-characterized kcat of 55 min⁻¹ provides a validated benchmark for quantitative comparison of immunotoxin potency across different linker and targeting antibody configurations .

Structural Biology of Ribosome-Toxin Interactions and Cryo-EM Studies

The high-resolution NMR solution structure of alpha-sarcin (backbone RMSD 0.86 Å within the ensemble) and its established RMSD of 1.46 Å relative to restrictocin make it the preferred reference structure for comparative structural studies of ribotoxin-SRL recognition . The structural divergence concentrated in loop regions provides a natural 'mutational library' for structure-activity relationship (SAR) studies of substrate specificity and membrane translocation, without requiring artificial mutagenesis .

Enzymology Studies Requiring Acidic pH-Optimized rRNA Endonucleases

For biochemical assays or in vitro translation inhibition experiments conducted at acidic pH (e.g., endosomal mimicry conditions at pH 5.0–6.0), alpha-sarcin is superior to restrictocin, which operates optimally at pH 6.7–7.4 . The coincidence of alpha-sarcin's pH optimum with its maximal conformational stability ensures robust catalytic performance under acidic conditions that may destabilize or inactivate restrictocin .

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